![molecular formula C8H12Cl2O2 B14373384 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-50-6](/img/structure/B14373384.png)
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its two chlorine atoms and three methyl groups attached to a dioxaspiroheptane ring system. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a suitable precursor compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pathways involved may include nucleophilic substitution reactions and oxidative processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
- 1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane
Uniqueness
1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms and three methyl groups
Eigenschaften
CAS-Nummer |
89995-50-6 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
2,2-dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H12Cl2O2/c1-5-11-6(2,3)7(12-5)4-8(7,9)10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PLXGVQORNFILFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(C2(O1)CC2(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


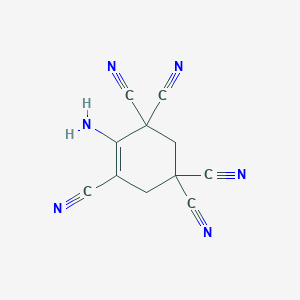
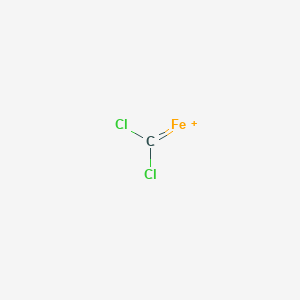
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
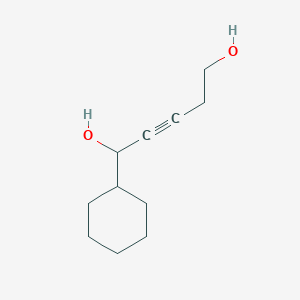
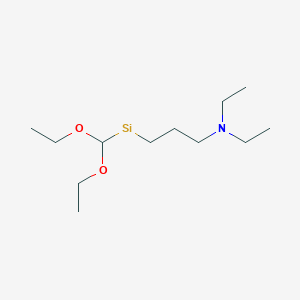

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)

![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

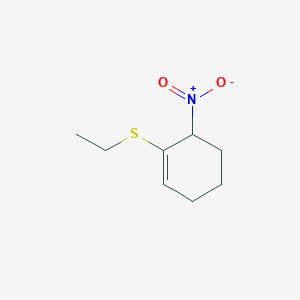
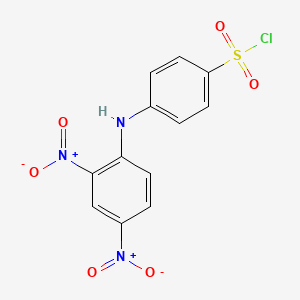
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
